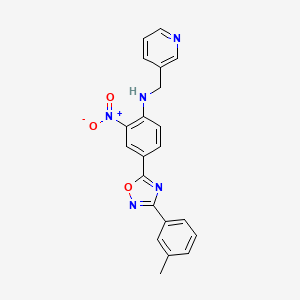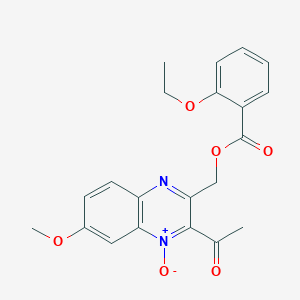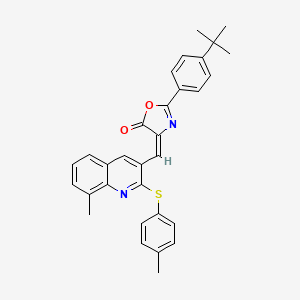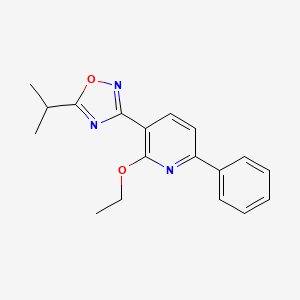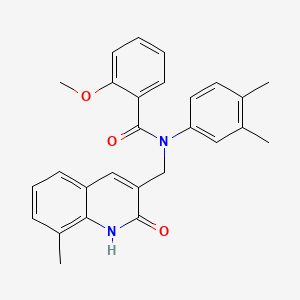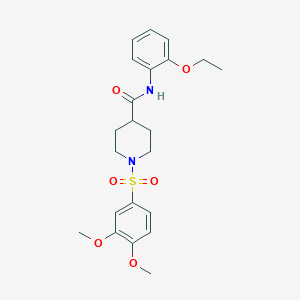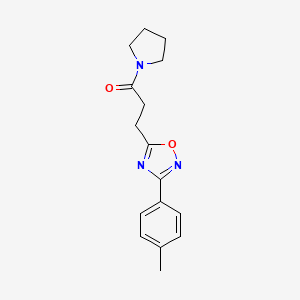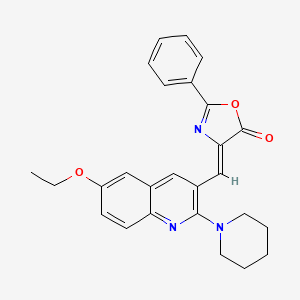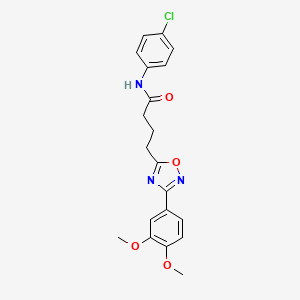
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. CPOP has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, promote cell survival, and inhibit the growth of cancer cells. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound also possesses a well-defined mechanism of action, making it a useful tool for investigating various signaling pathways. However, this compound has some limitations, including its limited solubility in water and the potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential area of investigation is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate product is then reacted with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form this compound.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been investigated for its potential use in treating various diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-26-16-11-6-13(12-17(16)27-2)20-23-19(28-24-20)5-3-4-18(25)22-15-9-7-14(21)8-10-15/h6-12H,3-5H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFBXPVMBVPFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

